molecular formula C16H15NO B13078249 1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-

1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-

Cat. No.: B13078249
M. Wt: 237.30 g/mol
InChI Key: FXKZYZUWYRSIHI-UHFFFAOYSA-N
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Description

The compound "1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-" is a dihydroisoindole derivative featuring a methoxy group at position 5 and a benzyl (phenylmethyl) substituent at position 2. The dihydro modification reduces one double bond in the isoindole core, enhancing stability while retaining reactivity for functionalization. This structure is commonly explored in medicinal and synthetic chemistry due to its versatility in forming hydrogen bonds (via the methoxy group) and hydrophobic interactions (via the benzyl group) .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-benzyl-5-methoxyisoindole

InChI

InChI=1S/C16H15NO/c1-18-16-8-7-14-11-17(12-15(14)9-16)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3

InChI Key

FXKZYZUWYRSIHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN(C=C2C=C1)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Experimental Highlights:

  • Reagents: α,α′-dibromo-o-xylene, benzyl amine, sodium hydroxide (1.2 equivalents)
  • Solvent: Dioxane
  • Temperature: Ambient (room temperature)
  • Reaction time: 30 minutes to 1 hour
  • Purification: Column chromatography on silica gel
  • Characterization: 1H and 13C NMR, mass spectrometry, melting point determination

Proposed Mechanism:

The reaction likely proceeds via nucleophilic substitution of the bromine atoms by the amine, followed by intramolecular cyclization to form the dihydroisoindole ring system (Scheme I in the original study). This method is notable for being a single-step, catalyst-free process under mild conditions, making it economically and technically attractive.

Parameter Details
Starting materials α,α′-dibromo-o-xylene, benzyl amine
Base Sodium hydroxide (NaOH)
Solvent Dioxane
Temperature Room temperature
Reaction time 30–60 minutes
Yield Up to 88%
Purification method Silica gel column chromatography
Characterization 1H NMR, 13C NMR, MS

One-Pot Synthesis via N-Substituted 2,N-Dilithiobenzamides and Isothiocyanates

Another advanced method involves the generation of N-substituted 2,N-dilithiobenzamides by treating N-substituted benzamides with two equivalents of butyllithium at low temperature (–78 °C), followed by reaction with isothiocyanates. The intermediate undergoes spontaneous cyclization upon aqueous workup to yield 2-substituted 3-thioxo-2,3-dihydro-1H-isoindol-1-ones.

Though this method is more commonly applied to synthesize thioxo-isoindolinones rather than methoxy-substituted isoindoles, it demonstrates the versatility of lithiation and cyclization strategies for isoindole derivatives.

Experimental Conditions:

  • Starting materials: N-substituted benzamides, alkyl or aryl isothiocyanates
  • Lithiation: Butyllithium (2 equiv) in THF at –78 °C to 0 °C
  • Workup: Saturated aqueous NH4Cl
  • Yield: Moderate to good (e.g., 56% for certain derivatives)
  • Purification: Silica gel chromatography

This approach is suitable for derivatives where sulfur-containing heterocycles are targeted, and it proceeds under relatively mild conditions compared to traditional thionation reagents.

Parameter Details
Starting materials N-substituted benzamides, isothiocyanates
Base Butyllithium (2 equivalents)
Solvent Tetrahydrofuran (THF)
Temperature –78 °C to 0 °C
Reaction time Variable, typically hours
Yield Around 56% (varies by substrate)
Purification method Silica gel chromatography

Other Synthetic Routes and Considerations

  • Borane-THF reduction of phthalimide derivatives : This classical reduction method converts phthalimides to isoindolines but often involves multiple steps and less mild conditions.
  • Metal-catalyzed cyclizations : Transition metal complexes such as Cp*Ir or nickel catalysts have been employed for cycloaddition and N-heterocyclization to form isoindoline frameworks with good selectivity.
  • Pictet-Spengler cyclization : Utilized for constructing isoindole skeletons through acid-catalyzed cyclization of β-arylethylamines with aldehydes, though less commonly applied to methoxy-substituted derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range
α,α′-Dibromo-o-xylene + Benzyl amine + NaOH Dioxane, RT, 30-60 min Single-step, catalyst-free, mild Limited to primary amines Up to 88%
N-Substituted 2,N-dilithiobenzamides + Isothiocyanates Butyllithium, THF, –78 °C to 0 °C, aqueous workup One-pot, mild, versatile for thioxo derivatives Requires low temperature, sensitive reagents ~56%
Borane-THF reduction of phthalimides Borane-THF, multiple steps Classical method Multi-step, harsher conditions Variable
Metal-catalyzed N-heterocyclization Cp*Ir, Ni catalysts High selectivity, catalytic Requires metal catalysts Variable
Pictet-Spengler cyclization Acid catalysis Well-known cyclization Less common for methoxy derivatives Variable

Research Findings and Analytical Data

  • The α,α′-dibromo-o-xylene method yields products confirmed by 1H and 13C NMR spectroscopy, showing characteristic signals for the dihydroisoindole ring and substituents (e.g., methoxy and benzyl groups). Mass spectrometry confirms molecular weights consistent with the target compounds.
  • Reaction monitoring by thin-layer chromatography (TLC) confirms rapid conversion without side products.
  • The reaction conditions are mild enough to tolerate various substituents on the amine, allowing structural diversity.
  • The lithiation/isothiocyanate approach, while more complex, enables access to sulfur-containing isoindole derivatives with potential medicinal applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-methoxyisoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-5-methoxyisoindoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors and enzymes.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methoxyisoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may interact with dopamine receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, synthetic routes, and physicochemical properties.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)- 5-OCH₃, 2-benzyl C₁₆H₁₅NO 237.30 Moderate lipophilicity; potential intermediate for drug synthesis
5-Amino-2-(3-fluorobenzyl)-2,3-dihydro-1H-isoindole-1,3-dione (ZHAWOC6017) 5-NH₂, 2-(3-F-benzyl) C₁₆H₁₂FN₂O₂ 301.28 Yellow solid, 42% yield; amino group enhances hydrogen bonding
5-Fluoro-2-benzyl-2,3-dihydro-1H-isoindole (CAS 685565-14-4) 5-F, 2-benzyl C₁₅H₁₄FN 227.28 Higher electronegativity at C5; possible antimicrobial applications
5-Nitro-2,3-dihydro-1H-isoindole (CAS 2933990090) 5-NO₂ C₈H₈N₂O₂ 164.16 Strong electron-withdrawing nitro group; precursor for amine synthesis
1H-Isoindole-5-carbothioic acid S-(4-chlorobenzyl) ester (CAS 100826-11-7) 5-carbothioic acid ester C₂₆H₂₂ClNO₃S 463.98 High molecular weight; sulfur-containing analogs for agrochemical research

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (OCH₃) in the target compound donates electrons via resonance, increasing electron density at C4. This contrasts with the nitro group (NO₂) in 5-nitroisoindoline, which withdraws electrons, making the ring less reactive toward electrophilic substitution . Amino groups (e.g., ZHAWOC6017) provide stronger electron donation than methoxy, enhancing nucleophilicity and hydrogen-bonding capacity .
  • Steric and Hydrophobic Effects :

    • The benzyl group at position 2 in the target compound introduces steric bulk and lipophilicity, comparable to fluorobenzyl analogs (e.g., ZHAWOC6017 and ZHAWOC1246). Fluorine substituents further modulate electronic properties and metabolic stability .

Biological Activity

1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-, also known as 2-benzyl-5-methoxyisoindoline, is an organic compound with the molecular formula C16H17NO. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

PropertyValue
Molecular FormulaC16H17NO
Molecular Weight237.30 g/mol
IUPAC Name2-benzyl-5-methoxyisoindole
InChI KeyFXKZYZUWYRSIHI-UHFFFAOYSA-N
CAS Number127168-89-2

Biological Activity Overview

Research indicates that 1H-Isoindole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that isoindole derivatives possess significant antimicrobial properties against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Escherichia coli. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .
  • Anti-inflammatory Effects : The compound has been evaluated for its inhibition of cyclooxygenase (COX) enzymes. In particular, it has shown selective inhibition of COX-2 over COX-1, which is relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects .
  • Anticancer Properties : Research indicates that certain isoindole derivatives exhibit antiproliferative effects against various cancer cell lines. Compounds tested have shown significant cytotoxicity, suggesting potential applications in cancer therapy .

The biological activity of 1H-Isoindole is largely attributed to its ability to interact with specific molecular targets. For instance:

  • Cyclooxygenase Inhibition : The isoindoline structure allows for binding at the COX enzyme's active site, where it can modulate inflammatory responses. The binding interactions involve hydrogen bonds and π-π stacking with amino acid residues in the COX enzyme .
  • Cellular Interaction : The compound may influence neurotransmitter systems by interacting with dopamine receptors, potentially offering therapeutic benefits in neurological disorders.

Study on Antimicrobial Activity

A recent study evaluated various isoindole derivatives for their antimicrobial efficacy against multiple pathogens. Notably:

  • Compound A showed an MIC of 3.90 μg/mL against Staphylococcus aureus.
  • Compound B exhibited strong activity against Candida albicans with a similar MIC profile .

Study on COX Inhibition

In a comparative study analyzing COX inhibition:

  • The selectivity ratio for compound D was found to be greater than that of meloxicam, indicating a potential for developing more selective anti-inflammatory agents.
  • Compounds E and F showed enhanced COX-2 inhibition compared to standard NSAIDs .

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